6-AMino-1-naphthol-3-sulfonic Acid Hydrate

Description

BenchChem offers high-quality 6-AMino-1-naphthol-3-sulfonic Acid Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-AMino-1-naphthol-3-sulfonic Acid Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

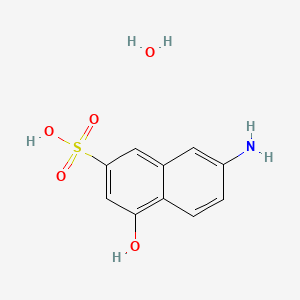

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

7-amino-4-hydroxynaphthalene-2-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S.H2O/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNSFTVESQFFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662312 | |

| Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139123-66-3 | |

| Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

6-Amino-1-naphthol-3-sulfonic Acid Hydrate chemical structure and properties

An In-Depth Technical Guide to 6-Amino-1-naphthol-3-sulfonic Acid (J-Acid)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Amino-1-naphthol-3-sulfonic acid, widely known in the industry as J-Acid, stands as a cornerstone intermediate in the synthesis of a vast array of azo dyes. Its unique molecular architecture, featuring amino, hydroxyl, and sulfonic acid functional groups on a naphthalene core, imparts critical reactivity and solubility characteristics. This guide provides a comprehensive technical overview of J-Acid, delving into its chemical identity, physicochemical properties, synthesis methodologies, and core applications. By synthesizing technical data with practical insights, this document serves as an essential resource for professionals engaged in chemical synthesis, materials science, and dye chemistry.

Chemical Structure and Identity

The nomenclature of naphthalenic compounds can be complex, leading to several synonyms for the same molecule. 6-Amino-1-naphthol-3-sulfonic acid is most commonly referred to as J-Acid.[1] Other systematic names include 7-Amino-4-hydroxy-2-naphthalenesulfonic acid and 2-Amino-5-naphthol-7-sulfonic acid.[2][3] This ambiguity arises from different starting points for numbering the naphthalene ring system.

It is also important to address the "hydrate" designation. While sometimes sold or listed as a hydrate, the water content is often considered an impurity, and the hydrated form does not have a unique CAS Registry Number separate from the anhydrous compound. For precision, this guide will refer to the primary chemical entity.

Caption: Chemical Structure of J-Acid.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

| Common Name | J-Acid | [4] |

| IUPAC Name | 7-amino-4-hydroxynaphthalene-2-sulfonic acid | [5] |

| CAS Number | 87-02-5 | [1] |

| Molecular Formula | C10H9NO4S | [1][2][4] |

| Molecular Weight | 239.25 g/mol | [1][4][5] |

| InChI Key | KYARBIJYVGJZLB-UHFFFAOYSA-N | [5] |

| Synonyms | 2-Amino-5-naphthol-7-sulfonic acid, 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | [2][3] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of J-Acid are fundamental to its handling, storage, and reactivity in synthetic applications.

Table 2: Physicochemical Properties

| Property | Description | Reference(s) |

| Appearance | White to gray or light brown crystalline powder. The pure compound is white. | [4][6] |

| Solubility | Difficultly soluble in cold water (5 g/L at 20°C), more soluble in hot water. | [4][6] |

| Alkaline Solubility | Readily dissolves in alkaline solutions (e.g., sodium carbonate) to form the corresponding salt. | [4][7] |

| Fluorescence | Aqueous solutions of its sodium salt exhibit a distinct blue fluorescence. | [4][7] |

| Purity | Commercially available with purities typically exceeding 90% or 95% as determined by HPLC. | [7] |

The sulfonic acid group imparts moderate water solubility, while the amino and hydroxyl groups are key reactive sites for the coupling reactions essential to dye formation. The solubility in alkali is a critical property leveraged during the dyeing process, as it facilitates the dissolution of the molecule to create a homogenous reaction medium.[8]

Synthesis and Manufacturing Insights

The industrial production of J-Acid has evolved to prioritize safety and efficiency. Historically, it was produced as a by-product from processes using β-naphthylamine, a substance now known to be a potent carcinogen and no longer used.[9]

The modern and prevalent synthesis route starts from G salt (the dipotassium salt of 2-naphthol-6,8-disulfonic acid). This multi-step process is a classic example of aromatic substitution and functional group interconversion.

Caption: Experimental workflow for a typical azo coupling reaction using J-Acid.

Step-by-Step Methodology:

-

Preparation of J-Acid Solution:

-

Suspend a molar equivalent of J-Acid (e.g., 0.96 g, 0.004 mol) in water (e.g., 20 ml). [8] * While stirring, add a 10% (w/v) sodium carbonate solution dropwise until the J-Acid completely dissolves, forming a clear solution of its sodium salt. The pH should be neutral to slightly alkaline. [8] * Causality: J-Acid is poorly soluble in its free acid form. Conversion to the sodium salt is essential for creating a homogeneous solution for the coupling reaction.

-

-

Preparation of Diazonium Salt (Performed Concurrently):

-

Dissolve one molar equivalent of a chosen aromatic amine in a dilute solution of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (one molar equivalent) dropwise, keeping the temperature below 5°C at all times.

-

Causality: Diazonium salts are thermally unstable and can decompose violently or undergo side reactions at higher temperatures. The excess acid prevents the diazonium salt from coupling with unreacted amine.

-

-

Azo Coupling Reaction:

-

Cool the J-Acid solution from Step 1 to 0-5°C in an ice bath. [8] * To the well-stirred, cold J-Acid solution, add the diazonium salt solution from Step 2 dropwise over a period of 15-20 minutes. [8] * Simultaneously, add 10% sodium carbonate solution as needed to maintain the reaction pH between 7.0 and 8.0. [8] * Causality: The coupling reaction rate and the position of coupling on the J-Acid molecule are highly pH-dependent. A slightly alkaline pH is optimal for coupling onto the naphthol ring. Maintaining a low temperature is critical to prevent decomposition of the diazonium salt.

-

-

Reaction Completion and Product Isolation:

-

After the addition is complete, continue to stir the reaction mixture for an additional 2-3 hours at 0-5°C to ensure the reaction goes to completion. [8] * The resulting azo dye, which is often brightly colored and less soluble, will precipitate from the solution.

-

Collect the solid product by filtration, wash with a small amount of cold water and then a brine solution to remove inorganic salts, and dry in an oven at an appropriate temperature.

-

Safety, Handling, and Storage

As a laboratory and industrial chemical, J-Acid requires careful handling.

Table 3: Hazard and Safety Information

| Category | Description | Reference(s) |

| GHS Pictogram | Health Hazard, Exclamation Mark | [10] |

| Signal Word | Warning | [10] |

| Hazard Statements | H319: Causes serious eye irritation. H341: Suspected of causing genetic defects. | [10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety goggles). | [10] |

| Handling | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use in a well-ventilated area and prevent dust dispersion. | [10] |

| Storage | Keep container tightly closed. Store in a cool, dry, and shaded area. Protect from moisture and keep under an inert atmosphere if possible. | [6][10][11] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [10] |

| First Aid (Exposure) | IF exposed or concerned: Get medical advice/attention. | [10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [10] |

Conclusion

6-Amino-1-naphthol-3-sulfonic acid (J-Acid) is a quintessential example of a high-value chemical intermediate. Its specific arrangement of functional groups enables a rich chemistry, making it indispensable for the synthesis of a broad spectrum of azo dyes. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective and safe utilization in research and industrial manufacturing. Its continued importance in the dye industry underscores the enduring legacy of naphthalene chemistry in modern materials science.

References

-

6-Amino-1-naphthol-3-sulfonic Acid | 87-02-5 - TCI Chemicals.

-

J Acid.

-

6-Amino-1-naphthol-3-sulfonic acid | CAS No- 87-02-5 | Simson Pharma Limited.

-

6-Amino-1-naphthol-3-sulfonic Acid 87-02-5 | Tokyo Chemical Industry Co., Ltd.(JP).

-

6-Amino-1-naphthol-3-sulfonic Acid - SAFETY DATA SHEET.

-

CAS Number 87-02-5 | 6-Amino-1-naphthol-3-sulfonic Acid - Spectrum Chemical.

-

Cas 87-02-5,J acid - LookChem.

-

J Acid CAS 87-02-5 - xiamen aeco chemical industrial co.,ltd.

-

2-Naphthylamine-5-Hydroxy-7-Sulfonic Acid (J Acid) CAS 87-02-5 90% Factory - Price - HONGJIN CHEM.

-

J Acid: Structure and Properties | PDF - Scribd.

-

6-Amino-1-naphthol-3-sulfonic acid - India Fine Chemicals.

-

CAS NO. : 87-02-05 - J Acid Manufacturer,Supplier,Exporter - Himalaya Chemicals.

-

Synthesis, Characterization And Dyeing Properties Of Acid Dyes On Wool, Silk And Nylon Fibers - IOSR Journal.

-

The Role of Phenyl J Acid in Modern Azo Dye Production.

-

CN110903678A - Reactive dye based on J acid and H acid polychromosome and preparation and application thereof - Google Patents.

-

Synthesis of J acid and its application in preparation of direct and reactive dyes.

-

SAFETY DATA SHEETS.

-

TCI AMERICA SAFETY DATA SHEET.

-

6-Amino-1-naphthol-3-sulfonic Acid Hydrate 95.0+%, TCI America 25 g | Buy Online - Fisher Scientific.

-

7-AMINO-1-NAPHTHOL-3-SULFONIC ACID - ChemBK.

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. scribd.com [scribd.com]

- 3. 6-Amino-1-naphthol-3-sulfonic acid-India Fine Chemicals [indiafinechemicals.com]

- 4. J Acid [hitechs.com.cn]

- 5. 6-Amino-1-naphthol-3-sulfonic Acid Hydrate 95.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. lookchem.com [lookchem.com]

- 7. 2-Naphthylamine-5-Hydroxy-7-Sulfonic Acid (J Acid) CAS 87-02-5 90% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. chembk.com [chembk.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Amino-1-naphthol-3-sulfonic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Amino-1-naphthol-3-sulfonic Acid, a key intermediate in the synthesis of various dyes and a compound of interest in materials science and potentially in drug development.[1][2] This document delves into the structural characteristics, solubility, thermal stability, and spectroscopic profile of this compound. Furthermore, it outlines the standard experimental methodologies for determining these properties, offering a framework for researchers to conduct their own characterization studies. The guide is intended to be a valuable resource for scientists and professionals working with this and related aminonaphtholsulfonic acid derivatives.

Introduction and Chemical Identity

6-Amino-1-naphthol-3-sulfonic acid, also known as J-acid, is an organic compound that belongs to the class of aminonaphtholsulfonic acids.[1][2][3] These compounds are characterized by the presence of amino (-NH2), hydroxyl (-OH), and sulfonic acid (-SO3H) functional groups attached to a naphthalene core. The relative positions of these functional groups significantly influence the chemical and physical properties of the molecule, making each isomer unique.

A notable aspect of this compound is the ambiguity surrounding its hydration state. It is often supplied as a hydrate, yet it shares the same CAS number as its anhydrous form.[3] Some suppliers have opted to remove the term "hydrate" from the product name to avoid confusion, treating any moisture content as an impurity.[3] This underscores the importance of accurately determining the water content of a given sample, as it can impact the material's molecular weight and, consequently, its quantitative analysis.

Table 1: Chemical Identity of 6-Amino-1-naphthol-3-sulfonic Acid

| Identifier | Value |

| Chemical Name | 6-Amino-1-naphthol-3-sulfonic acid |

| Synonyms | J-acid, 2-Amino-5-naphthol-7-sulfonic acid, 7-Amino-4-hydroxy-2-naphthalenesulfonic acid |

| CAS Number | 87-02-5[1][2][3] |

| Molecular Formula | C₁₀H₉NO₄S[3] |

| Molecular Weight | 239.25 g/mol (anhydrous)[3] |

| Chemical Structure |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Amino-1-naphthol-3-sulfonic acid is crucial for its application in synthesis, formulation, and quality control.

Physical Appearance and Morphology

6-Amino-1-naphthol-3-sulfonic acid is typically a white to gray or brown crystalline powder.[3] The color can vary depending on the purity of the sample and the extent of oxidation.

Melting Point

The melting point of 6-Amino-1-naphthol-3-sulfonic acid is not well-defined in the literature, with many sources indicating that it decomposes at high temperatures. For the related monosodium salt monohydrate of 8-Amino-1-naphthol-3,6-disulfonic acid, a melting point of >300°C has been reported, suggesting high thermal stability of the core structure.

Solubility

The solubility of a compound is a critical parameter in drug development and chemical synthesis. 6-Amino-1-naphthol-3-sulfonic acid is described as "slightly soluble" in water and "insoluble" in alcohol.[4] This qualitative information suggests that the polar sulfonic acid and hydroxyl groups are not sufficient to overcome the hydrophobic nature of the naphthalene ring in less polar solvents. The zwitterionic nature of the molecule, with both acidic (sulfonic acid, hydroxyl) and basic (amino) groups, also plays a significant role in its solubility profile.

Table 2: Qualitative Solubility of 6-Amino-1-naphthol-3-sulfonic Acid

| Solvent | Solubility |

| Water | Slightly Soluble[4] |

| Alcohol | Insoluble[4] |

Acid Dissociation Constants (pKa)

Experimental Methodologies for Physicochemical Characterization

To obtain reliable and accurate physicochemical data, standardized experimental protocols are necessary. This section outlines the methodologies for determining the key properties of 6-Amino-1-naphthol-3-sulfonic acid hydrate.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Protocol:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

For compounds that decompose, the temperature at which decomposition begins should be noted.

Causality Behind Experimental Choices: A slow heating rate is crucial to ensure thermal equilibrium between the sample and the thermometer, leading to an accurate melting point determination.

Determination of Solubility

A common method for determining the solubility of a compound is the shake-flask method.[5][6][7][8]

Protocol:

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculate the solubility in units of g/100 mL or mol/L.

Causality Behind Experimental Choices: Using an excess of the solid ensures that the solution becomes saturated. Maintaining a constant temperature is critical as solubility is temperature-dependent.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values of ionizable groups.[9][10][11][12]

Protocol:

-

Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the sample solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve.

Causality Behind Experimental Choices: The use of a calibrated pH meter ensures accurate pH measurements. The titration with a strong acid or base allows for the stepwise protonation or deprotonation of the functional groups, which is reflected in the shape of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[13][14][15][16][17]

Protocol:

-

Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

-

Accurately weigh a sample of 6-Amino-1-naphthol-3-sulfonic acid hydrate.

-

Introduce the sample into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

-

Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

-

Calculate the percentage of water in the sample based on the volume of titrant consumed.

Causality Behind Experimental Choices: Karl Fischer titration is selective for water, which is crucial for accurately determining the water of hydration and adsorbed moisture, especially given the ambiguity of the "hydrate" designation for this compound.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the chemical structure and purity of a compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. The naphthalene ring system with its auxochromic amino and hydroxyl groups is expected to show characteristic absorption bands in the UV region.

Experimental Protocol:

-

Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., water or methanol).

-

Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

Caption: Workflow for UV-Vis spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (KBr Pellet Method):

-

Thoroughly mix a small amount of the finely ground sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the FTIR spectrum of the pellet.

Expected Characteristic Peaks:

-

O-H stretch (hydroxyl): Broad band around 3200-3600 cm⁻¹

-

N-H stretch (amino): Two bands around 3300-3500 cm⁻¹

-

Aromatic C-H stretch: Above 3000 cm⁻¹

-

S=O stretch (sulfonic acid): Strong bands around 1030-1060 cm⁻¹ and 1150-1260 cm⁻¹

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of a compound.

Experimental Protocol:

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Add an internal standard (e.g., TMS or DSS) if required for chemical shift referencing.

-

Record the ¹H and ¹³C NMR spectra.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the thermal stability and hydration state of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the amount of water in a hydrated compound.

Experimental Protocol:

-

Place an accurately weighed sample in the TGA pan.

-

Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature. The mass loss corresponding to the loss of water molecules can be used to determine the degree of hydration.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point, enthalpy of fusion, and to study phase transitions and decomposition.

Experimental Protocol:

-

Seal an accurately weighed sample in a DSC pan.

-

Heat the sample at a constant rate under a controlled atmosphere.

-

Record the heat flow as a function of temperature. Endothermic peaks can indicate melting or dehydration, while exothermic peaks can indicate decomposition.

Caption: Relationship between TGA, DSC, and measured properties.

Applications in Research and Development

6-Amino-1-naphthol-3-sulfonic acid is a versatile building block in organic synthesis. Its primary application is as an intermediate in the manufacturing of a wide range of azo dyes.[2] The presence of reactive amino and hydroxyl groups allows for diazotization and coupling reactions, leading to the formation of chromophoric systems.

In the context of drug development, molecules with similar sulfonated naphthalene scaffolds have been explored for various biological activities. The physicochemical properties outlined in this guide are fundamental for any further investigation into the pharmaceutical potential of this compound, including formulation development and pharmacokinetic studies.

Safety and Handling

Appropriate safety precautions should be taken when handling 6-Amino-1-naphthol-3-sulfonic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. The compound is known to be hygroscopic, and therefore should be stored in a tightly sealed container in a cool, dry place.[3]

Conclusion

References

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Karl Fischer titration. (n.d.). In Wikipedia. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

Determining Water Content with a Novel Karl Fischer Titration Approach. (n.d.). PPD. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved from [Link]

-

Water Determination (Karl Fischer Method). (n.d.). Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Karl Fischer Titration Guide for Water (Moisture) Determination. (n.d.). Mettler Toledo. Retrieved from [Link]

-

fourier transform infrared spectroscopy. (n.d.). Retrieved from [Link]

-

Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. (n.d.). Retrieved from [Link]

-

UV-Vis Characterization of Aromatic Content in Bio-oil. (n.d.). DigitalCommons@CalPoly. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

-

How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021, June 13). Jurnal UPI. Retrieved from [Link]

-

6-Amino-1-Naphthol 98.0%(HPLC). (n.d.). PureSynth. Retrieved from [Link]

-

NMR sample preparation guidelines. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

-

How to Prepare an NMR Sample. (2014, September 18). YouTube. Retrieved from [Link]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). Retrieved from [Link]

-

J - ACID. (n.d.). Retrieved from [Link]

-

THERMOCHEMICAL STORAGE MATERIALS RESEARCH - TGA/DSC-HYDRATION STUDIES. (n.d.). IEA SHC. Retrieved from [Link]

-

1-Amino-2-naphthol-4-sulfonic acid | C10H9NO4S | CID 8316. (n.d.). PubChem. Retrieved from [Link]

-

Amino acid titration. (n.d.). Retrieved from [Link]

-

Synthesis of Amino J Acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2013, February). ERIC. Retrieved from [Link]

-

Measuring Crystal Water in Hydrates by Thermogravimetry. (n.d.). Retrieved from [Link]

-

Amino hydroxy naphthalene sulphonic acids. (n.d.). Open Research Online. Retrieved from [Link]

-

6-Amino-1,3-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8356. (n.d.). PubChem. Retrieved from [Link]

- Preparation method of J acid and J acid waste water comprehensive treatment and recycling method. (n.d.). Google Patents.

-

TGA Analysis for Moisture Content. (2025, September 29). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved from [Link]

-

Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. (n.d.). TA Instruments. Retrieved from [Link]

-

1-Amino-8-naphthol-3-6-disulfonic-acid.pdf. (n.d.). Cheméo. Retrieved from [Link]

Sources

- 1. J - ACID [jembychemltd.com]

- 2. 6-Amino-1-naphthol-3-sulfonic acid-India Fine Chemicals [indiafinechemicals.com]

- 3. 6-Amino-1-naphthol-3-sulfonic Acid | 87-02-5 | TCI AMERICA [tcichemicals.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. web2.aabu.edu.jo [web2.aabu.edu.jo]

- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 15. ppd.com [ppd.com]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. mt.com [mt.com]

An In-Depth Technical Guide to 6-Amino-1-naphthol-3-sulfonic Acid Hydrate (J-Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-naphthol-3-sulfonic acid, commonly known in the chemical industry as J-acid, is a naphthalene-derived organic compound of significant interest. Historically, its primary application has been as a crucial intermediate in the synthesis of a wide array of azo dyes and pigments.[1][2] However, its unique chemical structure, possessing amino, hydroxyl, and sulfonic acid functional groups, presents a versatile scaffold for broader applications in research and development. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of 6-Amino-1-naphthol-3-sulfonic acid and its hydrate form, with a focus on its relevance to the scientific research and drug development communities.

Physicochemical Properties and Molecular Formula

6-Amino-1-naphthol-3-sulfonic acid is a crystalline powder, with its color ranging from white in its pure form to light gray or pale yellow in commercial grades.[1] It is slightly soluble in cold water but demonstrates better solubility in hot water and alkaline solutions.[1]

The compound can exist in both an anhydrous and a hydrate form. The presence of water of crystallization can affect its molecular weight and handling properties. It is noteworthy that some chemical suppliers are moving away from the "hydrate" designation, considering residual moisture as an impurity rather than a defined state of hydration.[3]

| Property | Anhydrous Form | Hydrate Form |

| Chemical Formula | C₁₀H₉NO₄S[4][5] | C₁₀H₁₁NO₅S |

| Molecular Weight | 239.25 g/mol [4][5] | ~257.27 g/mol |

| CAS Number | 87-02-5[6] | 139123-66-3 |

| Synonyms | J-Acid, 7-Amino-4-hydroxy-2-naphthalenesulfonic acid, 2-Amino-5-naphthol-7-sulfonic acid[4][5] | 7-amino-4-hydroxy-2-naphthalenesulfonic acid hydrate |

Synthesis of 6-Amino-1-naphthol-3-sulfonic Acid

The synthesis of J-acid has evolved to address safety and efficiency concerns. Historically, routes involving 2-naphthylamine were common; however, due to the carcinogenicity of this precursor, modern synthesis avoids its use.[7]

A prevalent contemporary method involves the sulfonation of 2-amino-1-naphthalenesulfonic acid (Tobias acid) with oleum (fuming sulfuric acid), followed by hydrolysis of the resulting trisulfonated intermediate.[7]

A generalized workflow for a modern synthesis approach is outlined below:

Caption: A simplified workflow for a modern synthesis of J-acid.

A patented method details a process that involves sulfonating Tobias acid in fuming sulfuric acid, followed by hydrolysis of the monosodium salt of the amino-J-acid intermediate in dilute sulfuric acid. The subsequent alkali fusion and acidification yield the final J-acid product.[8][9] This process is reported to have a high yield and reduced environmental impact.[8]

Applications in Research and Development

While the bulk of J-acid production is directed towards the dye industry, its chemical functionalities make it a molecule of interest for various research applications.

Analytical Chemistry and Fluorescence Spectroscopy

The naphthalene core of J-acid imparts inherent fluorescence, making it and its derivatives potential fluorescent probes. Naphthol derivatives are known to be sensitive to their microenvironment, which can be exploited in various analytical techniques.[10] The amino and sulfonic acid groups provide sites for further chemical modification to tune its fluorescent properties or to conjugate it to other molecules.

Furthermore, the amino group of J-acid can be used as a derivatizing agent for the analysis of other compounds, particularly those containing carboxylic acids or other reactive groups, to enhance their detection in techniques like High-Performance Liquid Chromatography (HPLC).[11][12] Derivatization can improve the chromatographic behavior and introduce a chromophore or fluorophore for more sensitive detection.[11][12]

Potential in Drug Discovery and Medicinal Chemistry

The field of medicinal chemistry has seen extensive use of sulfonamides, which exhibit a broad range of biological activities.[13] While J-acid itself is not a therapeutic agent, its aminosulfonic acid structure makes it an interesting building block for the synthesis of novel compounds with potential biological activity.

Research into amidoalkyl naphthols, which can be synthesized from naphthol precursors, has revealed a variety of biological activities, including antibacterial, antifungal, antiviral, and antioxidant properties.[14][15] These findings suggest that derivatives of J-acid could be explored for similar activities. The general structure of these compounds often possesses anti-inflammatory and antiproliferative properties as well.[14]

The synthesis of 1-naphthol derivatives has been explored for their potential as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase, which are targets in the treatment of neurodegenerative diseases and other conditions.[16][17] This opens up avenues for the design and synthesis of J-acid derivatives with specific biological targets in mind.

Experimental Protocols

General Protocol for Derivatization of Amines for HPLC Analysis

This protocol is a general guideline for the pre-column derivatization of primary and secondary amines using a reagent with a similar functional group to J-acid, which can be adapted for specific applications.

-

Reagent Preparation: Prepare a solution of the derivatizing agent (e.g., a modified J-acid derivative) in a suitable organic solvent like acetonitrile.

-

Sample Preparation: Dissolve the amine-containing sample in an appropriate solvent.

-

Buffering: Add a borate buffer to the sample solution to maintain an alkaline pH, which facilitates the derivatization reaction.

-

Reaction: Mix the sample solution with the derivatizing agent solution and allow it to react at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 30-40 minutes).

-

Quenching: Stop the reaction by adding a small amount of an acidic solution.

-

Analysis: Inject an aliquot of the derivatized sample into the HPLC system for analysis.

Caption: Workflow for pre-column derivatization of amines for HPLC.

Safety and Handling

J-acid should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of the powder and contact with skin and eyes. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Conclusion

6-Amino-1-naphthol-3-sulfonic acid (J-acid) is a versatile chemical with a well-established role in the dye industry. However, its utility extends into the realms of research and development. For scientists and researchers, J-acid offers a platform for the development of novel fluorescent probes, analytical reagents, and as a scaffold for the synthesis of new chemical entities with potential biological activities. As synthetic methodologies continue to improve in terms of safety and efficiency, the accessibility of J-acid and its derivatives for these advanced applications is likely to increase, making it a compound of continuing interest in the scientific community.

References

- Grygorenko, A. P., et al. (2018). Amino sulfonic acids, peptidosulfonamides and other related compounds.

- PrepChem. (n.d.). Synthesis of Amino J Acid. PrepChem.com.

- Thermo Fisher Scientific. (n.d.).

- ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. PMC.

- Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. MDPI.

- Guidechem. (n.d.). J acid 87-02-5 wiki.

- Emco Chemicals. (n.d.). J acid | Cas no 87-02-5 | Manufacturer, Supplier, Exporter, India.

- Sigma-Aldrich. (n.d.).

- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025).

- Simson Pharma Limited. (n.d.). 6-Amino-1-naphthol-3-sulfonic acid | CAS No- 87-02-5.

- Amidoalkyl Naphthols: Bioactive Substances and Building Blocks. Encyclopedia MDPI.

- Google Patents. (n.d.).

- TCI Chemicals. (n.d.). 6-Amino-1-naphthol-3-sulfonic Acid | 87-02-5.

- Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. PMC.

- Fisher Scientific. (n.d.). 6-Amino-1-naphthol-3-sulfonic Acid Hydrate 95.0+%, TCI America 25 g | Buy Online.

- Sigma-Aldrich. (n.d.). 6-Amino-1-naphthol-3-sulfonic acid.

- Wikipedia. (n.d.). Sulfamic acid.

- Synthesis and biological evaluation of some 1‐naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors.

- Kavya Pharma. (n.d.). J acid.

- Pre and Post Column Derivatization of Amino Acid - A System

- The Use of Amino G as a thermally Reactive Tracer for Geothermal Applic

- Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. PubMed.

- Derivatizing Reagents For Detection Of Organic Compounds By HPLC.

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.

- Google Patents. (n.d.). CN1140507C - J acid (7-amino-4-hydroxyl-2-naphthalenesulfonic acid)

- Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chrom

- Regular Article. Analytical and Bioanalytical Chemistry Research.

- RECOMMENDED METHODS FOR THE ANALYSIS OF ALKYD RESINS. IUPAC.

- Wikipedia. (n.d.). Taurine.

- Scribd. (n.d.). J Acid: Structure and Properties | PDF.

- Jemby Chem Limited. (n.d.). J - ACID.

- Spectrum Chemical. (n.d.). CAS Number 87-02-5 | 6-Amino-1-naphthol-3-sulfonic Acid.

- Amino hydroxy naphthalene sulphonic acids. Open Research Online.

- How can J acid be synthesized effectively?. Guidechem.

- Google Patents. (n.d.).

- Routes to the Synthesis of 6-Amino-2-Naphthoic Acid*.

- The Lab Depot. (n.d.). 6-Amino-1-naphthol-3-sulfonic Acid.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 6-Amino-1-naphthol-3-sulfonic Acid | 87-02-5.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. J acid | Cas no 87-02-5 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 3. 6-Amino-1-naphthol-3-sulfonic Acid | 87-02-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. scribd.com [scribd.com]

- 5. J - ACID [jembychemltd.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. prepchem.com [prepchem.com]

- 8. CN1140507C - J acid (7-amino-4-hydroxyl-2-naphthalenesulfonic acid) preparation method - Google Patents [patents.google.com]

- 9. guidechem.com [guidechem.com]

- 10. pangea.stanford.edu [pangea.stanford.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values of 6-Amino-1-naphthol-3-sulfonic Acid Hydrate

An In-depth Technical Guide to the pKa Values of 6-Amino-1-naphthol-3-sulfonic Acid

Abstract

6-Amino-1-naphthol-3-sulfonic acid, commonly known as J-acid, is a pivotal intermediate in the synthesis of a wide array of azo dyes and has emerging applications in other fields of materials science and drug development. Its utility is intrinsically linked to its physicochemical properties, particularly the acid dissociation constants (pKa) of its three ionizable functional groups: a sulfonic acid, an aromatic amine, and a phenolic hydroxyl group. These pKa values dictate the molecule's charge, solubility, and reactivity as a function of pH. This technical guide provides a comprehensive overview of the theoretical principles governing the ionization of J-acid, detailed experimental protocols for the empirical determination of its pKa values using potentiometric and spectrophotometric methods, and a discussion of the implications of these values in practical applications. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this important chemical entity.

Introduction to 6-Amino-1-naphthol-3-sulfonic Acid (J-Acid)

6-Amino-1-naphthol-3-sulfonic acid (CAS No: 87-02-5) is a naphthalene derivative that possesses three distinct functional groups: a strongly acidic sulfonic acid group, a weakly basic aromatic amino group, and a weakly acidic phenolic hydroxyl group. Its common name, J-acid, arises from its historical significance as a "J" intermediate in the German dye industry.[1] The structure of J-acid, a white to pale gray crystalline powder, is characterized by the specific arrangement of these groups on the naphthalene backbone, which influences their respective acid-base properties through electronic effects.[2]

The ionization state of J-acid is critical. In dye synthesis, the reactivity of the molecule as a coupling component in azo coupling reactions is highly pH-dependent. The phenoxide ion is a much more activated species for electrophilic aromatic substitution than the protonated phenol. Similarly, the protonation state of the amino group affects both solubility and the electronic properties of the aromatic system.[2] Understanding the pKa values is therefore not merely an academic exercise but a prerequisite for process optimization, reaction control, and the development of new materials.

Theoretical Framework: Understanding the Ionization of J-Acid

The acid-base behavior of J-acid is polyprotic. It can exist in several different ionization states depending on the pH of the solution. The three key pKa values correspond to the deprotonation of the sulfonic acid, the deprotonation of the protonated amino group (anilinium ion), and the deprotonation of the phenolic hydroxyl group.

The Three Ionizable Groups and Expected pKa Ranges

-

Sulfonic Acid Group (-SO₃H): Sulfonic acids are strong acids due to the high electronegativity of the oxygen atoms and the extensive resonance stabilization of the resulting sulfonate anion (-SO₃⁻). Aromatic sulfonic acids are comparable in strength to mineral acids.[3] The pKa for this group is expected to be very low, typically below 1. Computational predictions suggest a pKa value in the range of -0.28.[4][5] For all practical purposes in aqueous media, this group can be considered fully deprotonated.

-

Aromatic Amino Group (-NH₂): The amino group is basic and will be protonated in acidic solutions to form an anilinium-type cation (-NH₃⁺). The pKa value for this equilibrium (R-NH₃⁺ ⇌ R-NH₂ + H⁺) in aniline is approximately 4.6.[6] For naphthylamines, the values are slightly lower due to the extended aromatic system. The presence of the electron-withdrawing sulfonate group on the same ring will further decrease the basicity of the amino group (i.e., lower the pKa of its conjugate acid). Therefore, the pKa for the J-acid anilinium group is anticipated to be in the range of 3 to 4 .

-

Phenolic Hydroxyl Group (-OH): The hydroxyl group on the naphthalene ring is weakly acidic. The pKa of phenol itself is approximately 9.95. The electron-donating amino group and the electron-withdrawing sulfonate group will have opposing effects on the acidity of the hydroxyl group. However, given their positions, the overall electronic environment typically results in a pKa for naphthols in the range of 9 to 10 .

Ionization States of J-Acid with pH

The molecule transitions through several dominant ionic forms as the pH of the environment changes. This progression is fundamental to understanding its behavior.

Caption: Dominant ionic species of J-acid across different pH ranges.

Experimental Determination of pKa Values

While theoretical estimations are valuable, precise pKa values must be determined experimentally. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometric titration.[7][8] Both methods rely on monitoring a change in a physical property of the solution as a function of added titrant (and thus pH).[9]

Protocol 1: Potentiometric Titration

Potentiometric titration directly measures the change in pH of a solution as an acid or base is added, allowing for the determination of pKa values from the resulting titration curve.[10][11] This method is robust and can determine pKa values between 2 and 12.[12]

Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01). Ensure the electrode is in good condition.

-

Sample Preparation: Accurately weigh approximately 100-200 mg of J-acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. Due to J-acid's limited solubility in pure water, a co-solvent system such as 50:50 ethanol-water may be required.[12] Add a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.[10]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂, which can interfere with measurements in the alkaline range.[11]

-

Acidic Titration: To determine the pKa of the amino group, first acidify the sample solution to ~pH 2 with a standardized strong acid (e.g., 0.1 M HCl).

-

Titration Run: Titrate the acidified solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.05-0.10 mL), allowing the pH reading to stabilize after each addition. Record the pH value and the total volume of titrant added.

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

The pKa values correspond to the pH at the half-equivalence points.

-

For higher precision, calculate the first and second derivatives of the titration curve (ΔpH/ΔV and Δ²pH/ΔV²). The equivalence points are the maxima of the first derivative plot, and the pKa values can be found at the midpoints between these peaks.[13]

-

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: UV-Vis Spectrophotometric Titration

This method is ideal for compounds that possess a chromophore near an ionizable group, causing the UV-Vis absorbance spectrum to change with pH.[14] It is highly sensitive and requires a much smaller amount of sample than potentiometry.[8]

Methodology:

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer with a thermostatted cell holder.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, covering the range of interest (e.g., from pH 2 to 12) with a constant ionic strength.

-

Sample Preparation: Prepare a stock solution of J-acid in a suitable solvent (e.g., 50:50 ethanol-water). The concentration should be chosen to give a maximum absorbance in the range of 0.5-1.5 AU.

-

Spectral Acquisition:

-

For each buffer solution, add a small, identical aliquot of the J-acid stock solution.

-

Record the full UV-Vis spectrum (e.g., 220-500 nm) for each pH point.

-

First, record the spectra of the fully protonated species (at very low pH) and the fully deprotonated species (at very high pH) to identify the wavelengths of maximum difference (λ_max).[7]

-

-

Data Analysis:

-

Select one or more analytical wavelengths where the absorbance changes significantly between the protonated and deprotonated forms.

-

Plot absorbance at the chosen wavelength(s) versus pH. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[9] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[12]

-

Caption: Workflow for pKa determination by spectrophotometric titration.

Tabulated pKa Values and Discussion

While a definitive, peer-reviewed experimental study providing all pKa values for J-acid was not identified in the public literature search, we can compile a highly reliable set of expected values based on chemical principles, computational predictions, and data from analogous compounds. Researchers are strongly encouraged to perform experimental verification using the protocols outlined above.

| Functional Group | Equilibrium | Expected pKa (at 25 °C) | Basis of Estimation |

| Sulfonic Acid | -SO₃H ⇌ -SO₃⁻ + H⁺ | < 1 (e.g., ~ -0.28) | Strong acid character; computational predictions.[5][15] |

| Amino (Conjugate Acid) | -NH₃⁺ ⇌ -NH₂ + H⁺ | 3.0 - 4.0 | Comparison with aniline and naphthylamines, adjusted for electron-withdrawing effects of the sulfonate group.[6] |

| Phenolic Hydroxyl | -OH ⇌ -O⁻ + H⁺ | 9.0 - 10.0 | Comparison with phenol and naphthols.[16] |

Assignment Rationale: The order of deprotonation is unambiguous. The sulfonic acid is by far the strongest acid. The protonated amino group is a significantly stronger acid than the phenolic hydroxyl group. Therefore, as pH increases from a very low value, a proton will be lost first from the sulfonic acid group (if it was protonated), second from the ammonium group, and finally from the hydroxyl group.

Applications and Implications of pKa Values

The pKa values of J-acid are directly relevant to its practical use:

-

Dye Synthesis: Azo coupling reactions require an activated aromatic ring. The phenoxide form (-O⁻), which becomes dominant at pH values above its pKa of ~9-10, is a much more powerful activating group than the neutral hydroxyl group. Therefore, these coupling reactions are typically carried out under alkaline conditions to ensure the deprotonation of the naphthol and maximize reaction yield and rate.

-

Solubility and Purification: The net charge of the molecule changes from 0 (zwitterion) to -1 and then to -2 as the pH increases. This dramatic change in charge significantly impacts its solubility in aqueous media. J-acid is most soluble at moderate to high pH where it carries a net negative charge.[15] This property can be exploited during purification procedures, such as precipitation by pH adjustment.

-

Pharmaceutical and Biological Research: If J-acid or its derivatives are considered for biological applications, the pKa values are critical for predicting their absorption, distribution, metabolism, and excretion (ADME) properties. The ionization state of a drug molecule governs its ability to cross biological membranes and interact with target receptors.[11]

Conclusion

6-Amino-1-naphthol-3-sulfonic acid is a polyprotic molecule whose chemical behavior is governed by the distinct pKa values of its sulfonic acid, amino, and hydroxyl groups. While the sulfonic acid is constitutively deprotonated in aqueous solution, the ionization states of the amino (pKa ≈ 3-4) and hydroxyl (pKa ≈ 9-10) groups are highly pH-dependent. This guide has provided the theoretical foundation for understanding this behavior and presented detailed, field-proven protocols for the experimental determination of these crucial parameters via potentiometric and spectrophotometric titrations. A precise knowledge of these pKa values is essential for any scientist or researcher aiming to control the reactivity, solubility, and bioavailability of J-acid and its derivatives in chemical synthesis and drug development.

References

-

Bentley, F. F., & Rappaport, G. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]

-

Aktaş, A. H., et al. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214–218. [Link]

-

Souza, C. S., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(9), 1691-1698. [Link]

-

Ghasemi, J., & Niazi, A. (2001). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP. [Link]

-

Vallinayagam, R., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Molecules, 19(10), 16188-16198. [Link]

-

LookChem. (n.d.). Cas 87-02-5, J acid. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2013). (PDF) Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 21, 2026, from [Link]

-

ChemRxiv. (2023). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. [Link]

-

O'Hagan, S., et al. (2012). Development of Methods for the Determination of pKa Values. Journal of Solution Chemistry, 41, 1345-1361. [Link]

-

University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved February 21, 2026, from [Link]

-

ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

The Lab Depot. (n.d.). 6-Amino-1-naphthol-3-sulfonic Acid. Retrieved February 21, 2026, from [Link]

-

Boss Chemical. (n.d.). J Acid Cas 87-02-5. Retrieved February 21, 2026, from [Link]

-

Gao, Y., & Li, Y. (2008). Potentiometric Determination of Acid Dissociation Constants (pKa) for Human and Veterinary Antibiotics. DigitalCommons@USU. [Link]

-

ResearchGate. (2019). How to determine the pH of compounds such as aminosulfonic acids via given pKa?. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Evans, D. A. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University. [Link]

-

Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

-

PubChem. (n.d.). 5-Amino-1-naphthol-3-sulfonic Acid Hydrate. Retrieved February 21, 2026, from [Link]

-

CK-12 Foundation. (n.d.). Acid and Base Ionization Constants. Retrieved February 21, 2026, from [Link]

-

Wikipedia. (n.d.). Acid dissociation constant. Retrieved February 21, 2026, from [Link]

-

NIST. (n.d.). 1-Amino-8-naphthol-3,6-disulfonic acid. Retrieved February 21, 2026, from [Link]

-

ChemBK. (2025). J Acid. Retrieved February 21, 2026, from [Link]

-

ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

-

ChemTeam. (n.d.). Ka : The acid ionization constant Fifteen Examples. Retrieved February 21, 2026, from [Link]

-

Semantic Scholar. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved February 21, 2026, from [Link]

-

Goulart, M. O. F., et al. (2004). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 15(3). [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. J acid price,buy J acid - chemicalbook [chemicalbook.com]

- 6. scielo.br [scielo.br]

- 7. scirp.org [scirp.org]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. scielo.br [scielo.br]

- 13. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. J Acid Cas 87-02-5 - Buy Azo dye synthesis, Color developing reagent, Hydrophilic coating material Product on Boss Chemical [bosschemical.com]

- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

6-Amino-1-naphthol-3-sulfonic Acid Hydrate as a dye intermediate

An In-Depth Technical Guide to 6-Amino-1-naphthol-3-sulfonic Acid Hydrate (J-Acid) as a Dye Intermediate

Abstract

6-Amino-1-naphthol-3-sulfonic acid, commonly known in the industry as J-Acid, is a pivotal naphthalene-based intermediate in the synthesis of a wide array of azo dyes.[1][2] Its unique molecular structure, featuring both a hydroxyl and an amino group on the naphthalene ring system, allows for versatile reactivity, enabling the production of dyes with varied colors and fastness properties. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the physicochemical properties, synthesis principles, and core application of J-Acid in azo coupling reactions. It elucidates the causality behind experimental choices, provides validated protocols, and emphasizes the safety and handling considerations critical for laboratory and industrial applications.

Introduction to 6-Amino-1-naphthol-3-sulfonic Acid (J-Acid)

J-Acid is an organic compound that belongs to the family of aminonaphtholsulfonic acids, which are derivatives of naphthalene. Its significance lies in its role as a "coupling component" in the synthesis of azo dyes. The term "azo" refers to the -N=N- functional group that forms the chromophore in these dyes. The properties of the final dye—such as its color, solubility, and affinity for specific fibers—are directly influenced by the molecular structure of the coupling component used. J-Acid is particularly valuable because its two functional groups (amino and hydroxyl) can be selectively involved in chemical reactions, providing a powerful tool for dye chemists to design and create a broad spectrum of colors.

Nomenclature and Synonyms:

-

Systematic IUPAC Name: 7-amino-4-hydroxynaphthalene-2-sulfonic acid[2][3]

-

Other Synonyms: 6-Amino-1-naphthol-3-sulfonic acid, 7-Amino-4-hydroxy-2-naphthalenesulfonic acid[1][2]

Caption: Chemical Structure of 6-Amino-1-naphthol-3-sulfonic Acid (J-Acid).

Physicochemical Properties

The physical and chemical properties of J-Acid are fundamental to its handling, storage, and reactivity. The sulfonic acid group confers water solubility, a critical attribute for its use in aqueous dye synthesis processes.

| Property | Value | Source(s) |

| CAS Number | 87-02-5 | [2][3] |

| Molecular Formula | C₁₀H₉NO₄S | [2][3] |

| Molecular Weight | 239.25 g/mol | [2][3] |

| Appearance | White to gray or brown crystalline powder | [5] |

| Purity | Typically ≥95.0% (HPLC) | [2][3] |

| Solubility | Slightly soluble in water | [6] |

| Synonyms | J-Acid, 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | [1][2][3] |

Note: The compound is often supplied as a hydrate, and some suppliers have removed the "hydrate" designation from the product name to avoid confusion, as the water content is treated as an impurity.[1][5][7]

Synthesis and Manufacturing Insights

The industrial synthesis of J-Acid, like other naphthylamine sulfonic acids (e.g., H-Acid), is a multi-step process starting from naphthalene.[8] While specific proprietary methods vary, the synthesis generally involves a sequence of standard aromatic substitution reactions. The causality for this sequence is critical: the order of reactions and the conditions used are chosen to direct the incoming functional groups to the desired positions on the naphthalene ring.

A plausible, generalized synthetic pathway involves:

-

Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups. The position of sulfonation is controlled by reaction temperature.

-

Nitration: The sulfonated naphthalene is then nitrated to introduce a nitro group (-NO₂). The existing sulfonic acid groups act as directing groups, influencing the position of nitration.

-

Reduction: The nitro group is reduced to an amino group (-NH₂), typically using iron and acid (Béchamp reduction) or catalytic hydrogenation.

-

Alkaline Fusion (Bucherer Reaction or variants): A key step where a sulfonic acid group is replaced by a hydroxyl group (-OH) by heating with a strong base like sodium hydroxide. This step must be carefully controlled to achieve the correct isomer.

Caption: Generalized workflow for the synthesis of J-Acid from a naphthalene precursor.

The Core Application: Azo Dye Intermediate

J-Acid's primary role is as a coupling component in the synthesis of azo dyes. This process hinges on the azo coupling reaction , a classic electrophilic aromatic substitution.[9]

The Chemistry of Azo Coupling

The reaction involves two key components:

-

The Diazo Component: An aromatic primary amine is converted into a highly reactive diazonium salt (Ar-N₂⁺) through a process called diazotization . This is achieved by reacting the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (typically 0–5 °C).[10] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

The Coupling Component: This is an electron-rich aromatic compound, in this case, J-Acid. The diazonium ion (an electrophile) attacks the activated naphthalene ring (the nucleophile) to form the stable azo bond (-N=N-).[9]

The Critical Role of pH in Coupling Reactions

The pH of the reaction medium is the most critical parameter for controlling the outcome of the coupling reaction with J-Acid.

-

Coupling to the Hydroxyl Group (Alkaline Conditions): In a slightly alkaline medium (pH 7-9), the hydroxyl group (-OH) is deprotonated to form a naphtholate ion (-O⁻).[10][11] This strongly activates the ring, making the ortho position (position 2) highly susceptible to electrophilic attack by the diazonium salt. This is the most common coupling condition for producing dyes from J-Acid.

-

Coupling to the Amino Group (Acidic Conditions): Under acidic conditions (pH < 5), the amino group (-NH₂) remains a free base and is an activating group, directing the coupling to its ortho position (position 5). However, the hydroxyl group is less activating under these conditions. Some processes utilize acidic coupling to produce specific dye structures.[12]

By precisely controlling the pH, chemists can select the position of coupling, thereby engineering the final structure and color of the dye.

Experimental Protocol: Generalized Synthesis of a Monoazo Dye

This protocol provides a self-validating, step-by-step methodology for a typical laboratory-scale azo coupling reaction using J-Acid.

Part A: Diazotization of an Aromatic Amine

-

Preparation: Dissolve 1.0 mmol of the chosen aromatic primary amine (e.g., aniline or a substituted aniline) in a solution of 2.5 mmol hydrochloric acid (HCl) in 10 mL of water, cooling the mixture to 0–5 °C in an ice-salt bath.

-

Nitrite Addition: Prepare a solution of 1.0 mmol sodium nitrite (NaNO₂) in 2 mL of cold water. Add this solution dropwise to the cold amine-HCl slurry with constant stirring, ensuring the temperature remains below 5 °C.

-

Causality: Slow, cold addition prevents decomposition of the diazonium salt and minimizes side reactions.

-

-

Validation: The reaction is complete after stirring for 15-20 minutes in the cold. The presence of excess nitrous acid can be confirmed by testing a drop of the solution with starch-iodide paper (which will turn blue-black). A slight excess is desirable to ensure all the amine has reacted. The absence of the primary amine can be checked via thin-layer chromatography (TLC).

Part B: Azo Coupling with J-Acid

-

Preparation: In a separate beaker, dissolve 1.0 mmol of J-Acid in 15 mL of water containing 2.0 mmol of sodium carbonate (Na₂CO₃). Cool this solution to 5–10 °C.

-

Causality: Sodium carbonate creates the necessary alkaline pH to deprotonate the naphthol group, activating it for coupling.

-

-

Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the stirred J-Acid solution. A brightly colored precipitate (the azo dye) should form immediately.

-

Completion & Isolation: Continue stirring the mixture in the cold for 30-60 minutes to ensure the reaction is complete.

-

Validation: The absence of the diazonium salt can be confirmed by adding a drop of the reaction mixture to a small amount of a fresh alkaline J-Acid solution; no further color formation indicates the diazonium salt has been consumed.

-

-

Work-up: The dye can be isolated by adding sodium chloride ("salting out") to decrease its solubility, followed by filtration, washing with a brine solution, and drying.[10]

Caption: Experimental workflow for a typical azo dye synthesis using J-Acid.

Health, Safety, and Handling

As a chemical intermediate, J-Acid requires careful handling. The information below is synthesized from authoritative Safety Data Sheets (SDS).

Hazard Identification: 6-Amino-1-naphthol-3-sulfonic acid is classified with specific hazards that necessitate appropriate safety measures.[1][13]

| Hazard Class | GHS Statement | Source(s) |

| Eye Irritation | H319: Causes serious eye irritation. | [13] |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects. | [1][13] |

Precautionary Measures and PPE: Adherence to safety protocols is paramount when working with this compound.

| Precaution Type | GHS Statement / Recommendation | Source(s) |

| Prevention | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][13] |

| Response | P308 + P313: IF exposed or concerned: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. | [13] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from moisture. | [13][14] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [13] |

First Aid:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[13][14]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove all contaminated clothing.[13][14]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[13]

-

Ingestion: Rinse mouth and seek medical attention. Do NOT induce vomiting.[13][14]

Conclusion and Future Outlook

6-Amino-1-naphthol-3-sulfonic acid (J-Acid) remains a cornerstone intermediate in the coloration industry. Its structural versatility, governed by straightforward yet sensitive reaction conditions like pH, allows for the rational design of a multitude of azo dyes. For researchers in materials science and drug development, a deep understanding of its reactivity provides a foundational basis for synthesizing novel chromophores and functional molecules. While it is a mature chemical, ongoing research into more sustainable synthesis routes and its application in advanced materials ensures that J-Acid will continue to be a compound of significant scientific and industrial interest.

References

- Azo dyestuffs containing an amino or acylated amino naphthol monosulfonic acid radical and at least one reactive phosphoric or phosphonic acid group. (1984).

- Basic dyes based on amides of J-acid (1-hydroxy-6-aminonaphthalene-3-sulfonic acid) and amides of J-acid. (1998).

-

6-amino-1-naphthol-3-sulfonic Acid. Advaitya Dye Chem / Tradeindia. [Link]

-

Azo coupling. Wikipedia. [Link]

-

Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. (1986). Canadian Journal of Chemistry. [Link]

-

Azo coupling process. (1982). European Patent Office (EP 0048692 A1). [Link]

-

Disazo Dyes, Derivatives of 4, 4 – diaminostilbene – 2,2 – disulfonic Acid. (2011). REV. CHIM. (Bucharest). [Link]

-

6-Amino-1-naphthol-3-sulfonic Acid. The Lab Depot. [Link]

-

5-AMino-1-naphthol-3-sulfonic Acid Hydrate. PubChem. [Link]

- Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid).

-

1-amino-2-naphthol-4-sulfonic acid. Organic Syntheses Procedure. [Link]

-

Synthesis of Monochlorotriazinil Reactive Dyes From 1 -Naphthol-7-Am1no-3-Sul P Honic Acid and their Application. (2000). Oriental Journal of Chemistry. [Link]

-

Application of Acid Dyes on Nylon Fabric and Evaluation of Fastness Properties Part III. (2018). Journal of the Chemical Society of Pakistan. [Link]

-

Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. (2019). Semantic Scholar. [Link]

-

Dyes Intermediates. Ambuja Intermediates Limited. [Link]

Sources

- 1. 6-Amino-1-naphthol-3-sulfonic Acid | 87-02-5 | TCI AMERICA [tcichemicals.com]

- 2. 6-Amino-1-naphthol-3-sulfonic Acid Hydrate 95.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. 6-Amino-1-naphthol-3-sulfonic Acid Hydrate 95.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. ambujaindia.com [ambujaindia.com]

- 5. 6-Amino-1-naphthol-3-sulfonic Acid | 87-02-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 6-amino-1-naphthol-3-sulfonic Acid at Best Price in Ahmedabad, Gujarat | Advaitya Dye Chem [tradeindia.com]

- 7. 6-Amino-1-naphthol-3-sulfonic Acid | 87-02-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. EP0009092B1 - Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid) - Google Patents [patents.google.com]

- 9. Azo coupling - Wikipedia [en.wikipedia.org]

- 10. US4472308A - Azo dyestuffs containing an amino or acylated amino naphthol monosulfonic acid radical and at least one reactive phosphoric or phosphonic acid group - Google Patents [patents.google.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

Application Note: Regioselective Synthesis of Azo Dyes Using 6-Amino-1-naphthol-3-sulfonic Acid (J-Acid)

[1][2]

Abstract

This application note details the protocols for utilizing 6-Amino-1-naphthol-3-sulfonic acid (commonly known as J-Acid ) as a coupling component in the synthesis of azo dyes. J-Acid is a versatile naphthalene intermediate possessing both an amino group and a hydroxyl group.[1][2] Its utility lies in its pH-dependent regioselectivity : it couples ortho to the amino group under acidic conditions and ortho to the hydroxyl group under alkaline conditions. This guide provides step-by-step methodologies for mono-azo coupling (acidic and alkaline) and bis-azo (double) coupling, supported by mechanistic insights and safety standards.[1][3]

Chemical Mechanism & Regioselectivity[1][2]

The synthesis of azo dyes using J-Acid relies on the electrophilic aromatic substitution (

The pH Switch

-

Alkaline Conditions (pH 8–10): The hydroxyl group deprotonates to form a phenoxide/naphthoxide ion (

).[1] This is a powerful activator, directing the coupling to the ortho position relative to itself (Position 2).[3] -

Acidic Conditions (pH 3–5): The hydroxyl group remains protonated (

), while the amino group (

Mechanism Diagram

The following diagram illustrates the divergent pathways based on pH control.

Figure 1: Regioselectivity of J-Acid coupling reactions. Acidic conditions favor position 5; alkaline conditions favor position 2.[1][3]

Materials & Equipment

Reagents Table

| Reagent | Grade | Role | Hazard Note |

| J-Acid (6-Amino-1-naphthol-3-sulfonic acid) | >90% | Coupling Component | Irritant, handle with gloves.[1][3] |

| Aromatic Amine (e.g., Sulfanilic Acid, Aniline) | ACS | Diazo Component | Toxic, potential carcinogen.[1][3] |

| Sodium Nitrite ( | ACS | Diazotizing Agent | Oxidizer, toxic if swallowed.[1][3] |

| Hydrochloric Acid (HCl) | 37% | Acidifier | Corrosive, fuming.[1][3] |